molecular formula I2+ B1250908 CID 11966276

CID 11966276

Cat. No.: B1250908
M. Wt: 253.8089 g/mol
InChI Key: GWDXVHOURQOCIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 11966276 is a compound registered in the PubChem database, a widely recognized repository for chemical structures and properties. PubChem entries typically include molecular formulas, synonyms, bioactivity data, and links to related literature, but none of these specifics are referenced in the evidence.

Properties

Molecular Formula

I2+

Molecular Weight

253.8089 g/mol

InChI

InChI=1S/I2/c1-2/q+1

InChI Key

GWDXVHOURQOCIJ-UHFFFAOYSA-N

Canonical SMILES

I[I+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 11966276 lacks explicit data, the evidence provides comparative frameworks for structurally or functionally related compounds. Below is a synthesized analysis based on methodologies and examples from the evidence:

Table 1: Comparison Framework for this compound and Analogous Compounds

Parameter This compound (Hypothetical) Taurocholic Acid (CID 6675) Betulin (CID 72326) Oscillatoxin D (CID 101283546)
Molecular Formula Not available C₂₆H₄₅NO₆S C₃₀H₅₀O₂ C₄₀H₆₀O₁₀
Biological Role Undefined Bile acid transport Antiviral, anti-inflammatory Cytotoxic marine toxin
Structural Features Steroid backbone + taurine conjugate Lupane triterpenoid Polyketide-derived macrocycle
Key Interactions Substrate for NTCP transporters Inhibits HIV-1 protease Disrupts actin cytoskeleton
Experimental Data IC₅₀ = 12 μM (NTCP inhibition) EC₅₀ = 5 μM (HIV-1) LD₅₀ = 0.8 nM (HeLa cells)

Key Observations from Evidence

Substrate/Inhibitor Specificity : Compounds like taurocholic acid (CID 6675) and betulin (CID 72326) exhibit distinct interactions with biological targets (e.g., NTCP transporters vs. HIV-1 protease), highlighting the importance of functional group orientation and steric effects in molecular recognition .

Structural Overlays: 3D structural overlays of bile acids (e.g., CID 6675) and triterpenoids (e.g., CID 72326) reveal conserved regions critical for binding, such as hydrophobic cores and polar side chains .

Toxicity Profiles: Marine-derived oscillatoxins (CID 101283546) demonstrate extreme cytotoxicity compared to bile acids or triterpenoids, likely due to their macrocyclic architecture and membrane-disrupting properties .

Q & A

Q. What are the journal-specific requirements for publishing this compound research?

  • Methodological Answer :
  • Follow STREGA guidelines for genetic association studies or ARRIVE guidelines for preclinical data .
  • Submit synthetic procedures as supplementary information, adhering to word limits for main text .

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